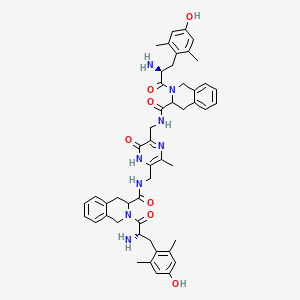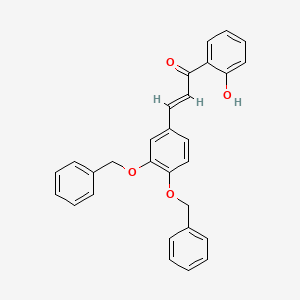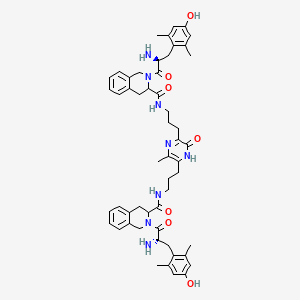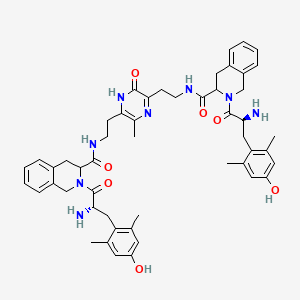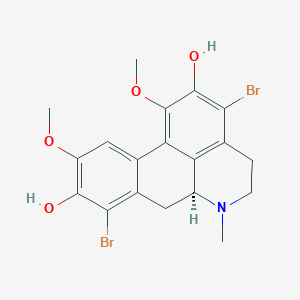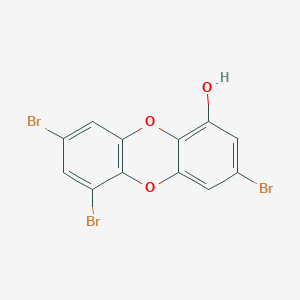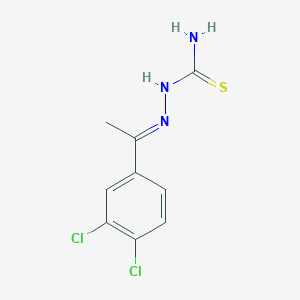![molecular formula C12H10N2S B10842735 3-[(2,5-Dimethyl-4-thiazolyl)ethynyl]pyridine](/img/structure/B10842735.png)
3-[(2,5-Dimethyl-4-thiazolyl)ethynyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2,5-dimethyl-4-thiazolyl)ethynyl]pyridine is a research compound that has been developed as a selective allosteric antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has shown potential in various scientific research applications, particularly in the fields of neuroprotection, antidepressant, analgesic, and anxiolytic effects .
Preparation Methods
The synthesis of 3-[(2,5-dimethyl-4-thiazolyl)ethynyl]pyridine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides.
Pyridine Ring Formation: The final step involves the formation of the pyridine ring, which can be achieved through various cyclization reactions.
Chemical Reactions Analysis
3-[(2,5-dimethyl-4-thiazolyl)ethynyl]pyridine undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and pyridine rings.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium catalysts for coupling reactions.
Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-[(2,5-dimethyl-4-thiazolyl)ethynyl]pyridine has a wide range of scientific research applications:
Neuroprotection: It has shown neuroprotective effects in various models of neurodegenerative diseases.
Antidepressant: The compound has demonstrated antidepressant effects in animal models.
Analgesic: It has been found to have analgesic properties, making it useful in pain management research.
Anxiolytic: The compound has anxiolytic effects, which are beneficial in the study of anxiety disorders.
Anti-addictive: It has shown potential in reducing the addictive effects of substances such as ethanol, nicotine, cocaine, and methamphetamine.
Mechanism of Action
The mechanism of action of 3-[(2,5-dimethyl-4-thiazolyl)ethynyl]pyridine involves its role as a selective allosteric antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). By binding to this receptor, the compound inhibits its activity, leading to various downstream effects. The inhibition of mGluR5 has been associated with neuroprotective, antidepressant, analgesic, and anxiolytic effects .
Comparison with Similar Compounds
3-[(2,5-dimethyl-4-thiazolyl)ethynyl]pyridine can be compared with other similar compounds, such as:
3-[(2-methyl-4-thiazolyl)ethynyl]pyridine: This compound is also a selective allosteric antagonist of mGluR5 but has different potency and selectivity profiles.
Fenobam: Another mGluR5 antagonist with similar effects but different chemical structure and pharmacokinetic properties.
MPEP: An older mGluR5 antagonist that served as a lead compound for the development of this compound.
The uniqueness of this compound lies in its higher potency and selectivity compared to these similar compounds .
Properties
Molecular Formula |
C12H10N2S |
|---|---|
Molecular Weight |
214.29 g/mol |
IUPAC Name |
2,5-dimethyl-4-(2-pyridin-3-ylethynyl)-1,3-thiazole |
InChI |
InChI=1S/C12H10N2S/c1-9-12(14-10(2)15-9)6-5-11-4-3-7-13-8-11/h3-4,7-8H,1-2H3 |
InChI Key |
JDFSJBMBMZRXML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)C)C#CC2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


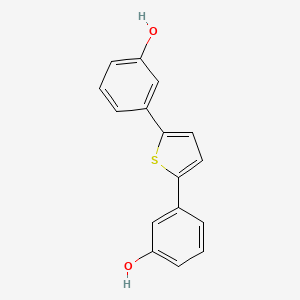
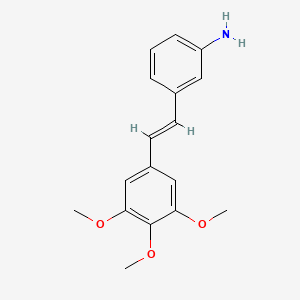
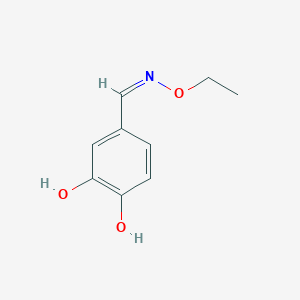
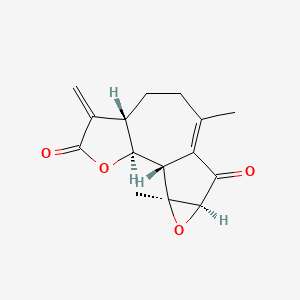
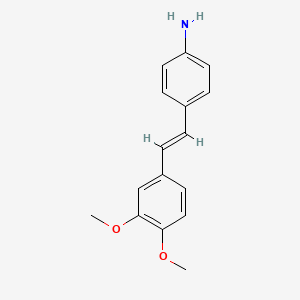
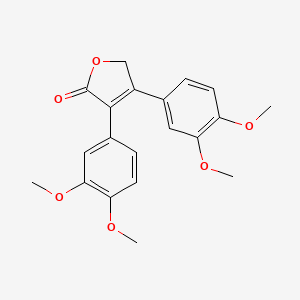
![3,4,5,6-Tetrahydrobenzo[c]quinolizin-3-(4aH)-one](/img/structure/B10842694.png)
